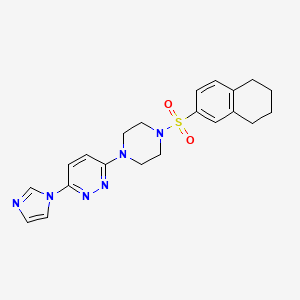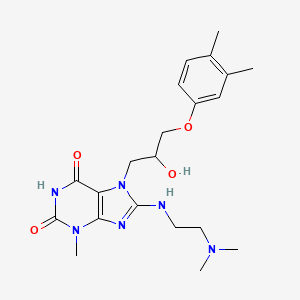
8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its common reactions, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).科学的研究の応用
Antitumor Activity and Vascular Relaxing Effects
- A study by Ueda et al. (1987) found that related purine derivatives, including triazino purines, exhibited antitumor activity against P388 leukemia. Some of these compounds were also tested for their vascular relaxing effects, although they did not show potent activity in this regard (Ueda et al., 1987).
Synthesis and Cytotoxic Activity
- Deady et al. (2003) reported on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxicity against various cancer cell lines. This demonstrates the potential of similarly structured compounds in cancer treatment (Deady et al., 2003).
Affinity and Pharmacological Evaluation for Receptor Ligands
- Chłoń-Rzepa et al. (2013) designed new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione. These compounds showed potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with potential psychotropic activity, demonstrating the versatility of purine derivatives in psychopharmacology (Chłoń-Rzepa et al., 2013).
Anti-HIV Prodrugs for CNS Delivery
- Driscoll et al. (1995) synthesized a series of amino analogs of purines for potential use as anti-HIV prodrugs. These compounds were designed to be more lipophilic for better penetration into the central nervous system, highlighting the application of purine derivatives in developing treatments for HIV (Driscoll et al., 1995).
Antiviral and Antihypertensive Activity
- Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, which were tested for antiviral and antihypertensive activity. This indicates the potential use of such compounds in addressing viral infections and hypertension (Nilov et al., 1995).
Antimicrobial and Antifungal Properties
- Romanenko et al. (2016) developed a method for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and studied their antimicrobial and antifungal properties. This suggests a role for these compounds in combating infectious diseases (Romanenko et al., 2016).
Quantitative Structure-Activity Relationship in Antitumor Compounds
- Sami et al. (1995) synthesized a series of amino-substituted dibenzisoquinoline diones and studied their antitumor activity. This research contributes to understanding the relationship between chemical structure and antitumor efficacy (Sami et al., 1995).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
将来の方向性
This involves discussing potential future research directions, applications, or improvements to the synthesis of the compound.
特性
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O4/c1-13-6-7-16(10-14(13)2)31-12-15(28)11-27-17-18(26(5)21(30)24-19(17)29)23-20(27)22-8-9-25(3)4/h6-7,10,15,28H,8-9,11-12H2,1-5H3,(H,22,23)(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXMAWYHVCLSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

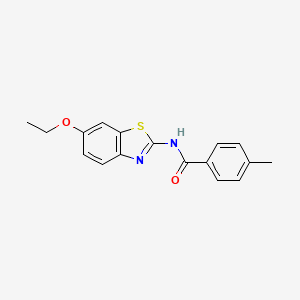
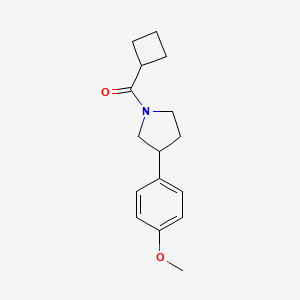
![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)
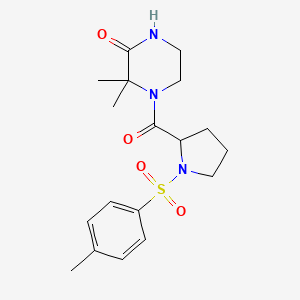
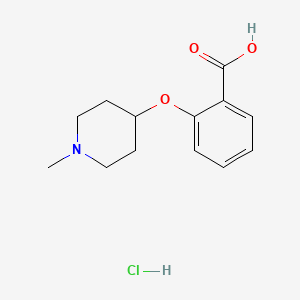
![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B2733818.png)
![Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2733819.png)
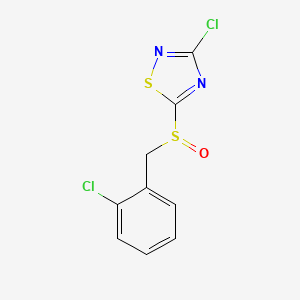
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2733821.png)
![2,5-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2733822.png)
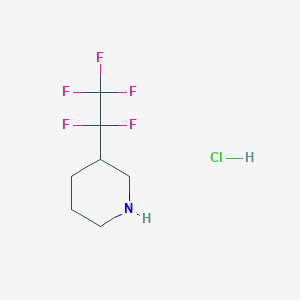
![2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone](/img/structure/B2733828.png)
